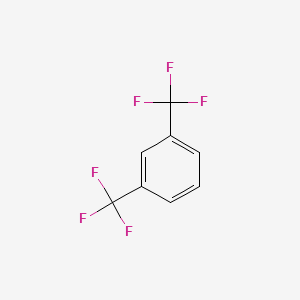
1,3-Bis(trifluoromethyl)benzene
概要
説明
1,3-Bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F6. It is also known as α,α,α,α’,α’,α’-hexafluoro-m-xylene. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless liquid with a boiling point of approximately 116-116.3°C and a density of 1.378 g/mL at 25°C .
作用機序
Mode of Action
The mode of action of 1,3-Bis(trifluoromethyl)benzene is primarily through its chemical reactivity. It undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
Its primary use is in synthetic chemistry, where it participates in reactions such as lithiation . The products of these reactions can be involved in various biochemical pathways, depending on their structure and properties.
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, it can undergo a reaction to form 2,6-bis(trifluoromethyl)benzoic acid . The properties and effects of these compounds depend on their specific structures and uses.
生化学分析
Biochemical Properties
It has been found to undergo regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid This suggests that it may interact with certain enzymes or proteins that catalyze these reactions
Molecular Mechanism
It is known to undergo lithiation, a process that involves the removal of a hydrogen atom and the addition of a lithium atom This reaction is catalyzed by certain enzymes, suggesting that 1,3-Bis(trifluoromethyl)benzene may interact with these enzymes and potentially inhibit or activate them
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions
Metabolic Pathways
It is known to undergo lithiation, suggesting that it may be metabolized by enzymes that catalyze this reaction
準備方法
1,3-Bis(trifluoromethyl)benzene can be synthesized through various methods. One common synthetic route involves the lithiation of this compound followed by regioselective metalation and subsequent carboxylation at position 2 to yield 2,6-bis(trifluoromethyl)benzoic acid . Another method involves the reaction of isophthalic acid with trifluoromethylating agents to introduce the trifluoromethyl groups at the desired positions .
化学反応の分析
1,3-Bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Metalation and Carboxylation: The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to form 2,6-bis(trifluoromethyl)benzoic acid
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include n-butyllithium for metalation and carbon dioxide for carboxylation . The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzoic acid and other derivatives depending on the specific reaction conditions .
科学的研究の応用
1,3-Bis(trifluoromethyl)benzene has several scientific research applications:
Electrogenerated Chemiluminescence: It is used in studies exploring the electrogenerated chemiluminescence properties of various aromatic compounds in fluorinated solvents.
Synthesis of Phosphane Derivatives: The compound is used as a starting material for the selective synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives.
Organic Building Blocks: It serves as an important building block in organic synthesis for the preparation of various fluorinated aromatic compounds.
類似化合物との比較
1,3-Bis(trifluoromethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 4 positions on the benzene ring, leading to different reactivity and properties.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to the benzene ring, which significantly alters its chemical behavior and applications.
1,3-Bis(trifluoromethyl)-5-bromobenzene: The presence of a bromine atom in addition to the trifluoromethyl groups introduces additional reactivity and potential for further functionalization.
This compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields of research.
特性
IUPAC Name |
1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBXFLOLUTGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059949 | |
| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-31-3 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trifluoromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Bis(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7TWF66P6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,3-bis(trifluoromethyl)benzene is C8H4F6. Its molecular weight is 214.11 g/mol.
A: Yes, several studies mention utilizing spectroscopic techniques to characterize this compound and its derivatives. For instance, NMR (1H, 13C, and 19F) [, , , ], FTIR [], and UV-Vis spectroscopy [, ] have been employed to analyze the structure and properties of the compound.
A: While specific degradation studies are not mentioned in the provided abstracts, this compound demonstrates good thermal stability. [, ] Research indicates its use as a solvent in reactions conducted at elevated temperatures, [, , ] suggesting its resilience under those conditions.
A: Yes, this compound acts as a suitable solvent in specific chemical reactions, notably in the anionic ring-opening polymerization of hexafluoropropylene oxide. [] Its ability to dissolve the reacting species and withstand the reaction conditions highlights its relevance in this context.
A: The provided abstracts don't showcase this compound as a catalyst itself. Instead, it often serves as a building block for synthesizing molecules with potential catalytic applications, such as boron-containing conjugated systems. []
A: Yes, density functional theory (DFT) calculations have been utilized to understand the electronic properties and reactivity of this compound and its derivatives. [, , ] This approach aids in predicting and explaining experimental observations, especially concerning the compound's behavior in chemical reactions.
A: The presence of the two trifluoromethyl groups significantly influences the reactivity of the benzene ring. For instance, the electron-withdrawing nature of these groups directs lithiation reactions to specific positions on the aromatic ring. [] This selectivity is crucial in organic synthesis, enabling the controlled functionalization of the molecule.
A: Research highlights this compound as a versatile building block in organic synthesis. Its presence in the development of new boron-containing conjugated systems is notable, particularly for potential applications in materials science and optoelectronics. [] Further research explores its use in polymerization reactions, signifying its importance in polymer chemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


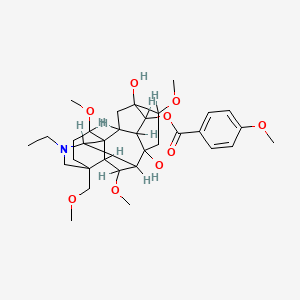
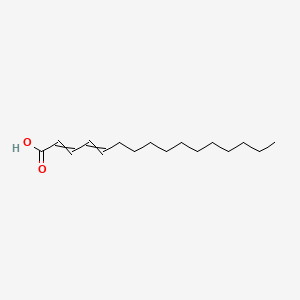
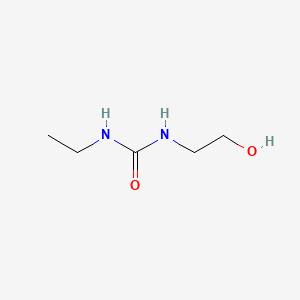

![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
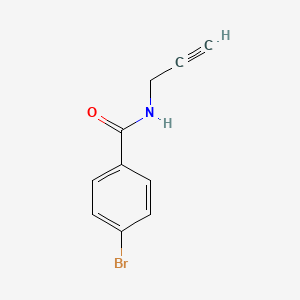
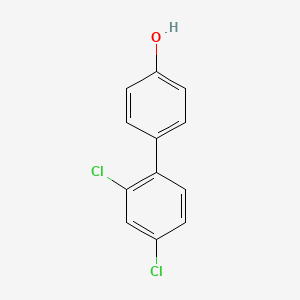
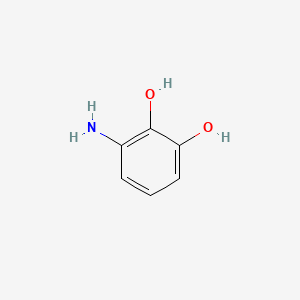
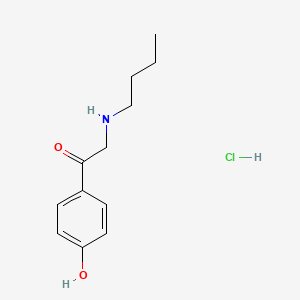
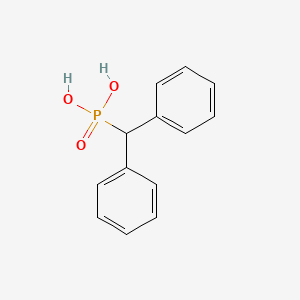
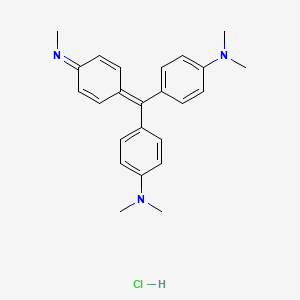

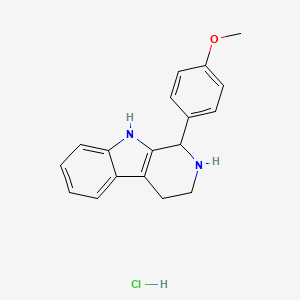
![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)
